4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)
Description
This compound (hereafter referred to by its abbreviation AD1, as designated in ) is a bis-azo dye with a central biphenyl core linked via two (E)-configured diazene groups to N,N-dibutylaniline substituents. Its extended π-conjugated system and electron-rich aromatic amines contribute to strong absorption in the visible spectrum, making it suitable for optoelectronic applications. AD1 is synthesized via diazotization and coupling reactions, with characterization involving UV-Vis, IR, and mass spectrometry .
Properties
IUPAC Name |
N,N-dibutyl-4-[[4-[4-[[4-(dibutylamino)phenyl]diazenyl]phenyl]phenyl]diazenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N6/c1-5-9-29-45(30-10-6-2)39-25-21-37(22-26-39)43-41-35-17-13-33(14-18-35)34-15-19-36(20-16-34)42-44-38-23-27-40(28-24-38)46(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGIXVAMIXSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040337 | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[N,N-dibutyl-, (E,E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170124-24-0 | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[N,N-dibutyl-, (E,E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501040337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Diazene Groups: The diazene groups are introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled to the biphenyl core.
Attachment of N,N-Dibutylaniline Moieties: The final step involves the coupling of N,N-dibutylaniline to the diazene-functionalized biphenyl core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene groups to hydrazine or amine functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the diazene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrazine and amine derivatives.
Substitution Products: Various substituted biphenyl and aniline derivatives.
Scientific Research Applications
4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-[biphenyl-4,4’-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Benzidine-Based Bis-Azo Dyes
describes a benzidine-derived bis-azo dye, 4,4′-([1,1′-biphenyl]-4,4′-diylbis(diazene-2,1-diyl))bis(1-phenyl-1H-pyrazole-3,5-diamine) (Compound 7), which replaces the dibutylaniline groups with pyrazole-amine substituents. Key differences:
| Parameter | AD1 | Compound 7 |
|---|---|---|
| Substituents | N,N-dibutylaniline | Pyrazole-amine |
| Absorption λmax | ~405 nm (THF) | ~480 nm (ethanol) |
| Thermal Stability | Decomposes above 250°C | Stable above 300°C |
| Application | Polarizers, OLEDs | Textile dyeing |
The pyrazole groups in Compound 7 enhance thermal stability and redshift absorption, favoring textile applications, while AD1’s alkyl chains improve solubility for thin-film processing .
Electronic Properties vs. OLED Materials
DPAVBi (), a styryl-biphenyl derivative with di-p-tolylamino groups, shares structural motifs with AD1 but lacks azo linkages. Comparative electronic properties:
| Property | AD1 | DPAVBi |
|---|---|---|
| HOMO/LUMO (eV) | Not reported | 5.3 / 2.6 |
| Fluorescence λmax | Non-emissive | 474 nm (THF) |
| Charge Transport | Hole-transport via amines | Ambipolar (OLED emitter) |
AD1’s azo groups quench fluorescence but enhance absorption, making it better suited for polarizers than light emission. DPAVBi’s extended conjugation and emissive properties prioritize its use in blue OLEDs .
Acid-Base Stability vs. Quadrupolar Dyes
analyzes DAQP (E,E-4,4′-pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)), a quadrupolar compound with a pyridine core. Unlike AD1’s azo groups, DAQP’s ethenyl linkages and pyridine moiety enable pH-dependent spectral shifts:
| Feature | AD1 | DAQP |
|---|---|---|
| pH Sensitivity | Insensitive | Fluorescence quenched at pH < 4 |
| Conjugation Pathway | Azo-mediated | Ethenyl-mediated |
| Application | Stable polarizers | pH sensors, bioimaging |
DAQP’s protonation-driven photophysical changes highlight its utility in sensing, whereas AD1’s stability under diverse conditions supports industrial applications .
Biological Activity
The compound 4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) is a complex organic molecule characterized by its unique biphenyl and diazene functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure
The molecular formula of the compound is , indicating a significant presence of nitrogen and carbon. The structure features biphenyl units linked by diazene groups and substituted with dibutylaniline moieties, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in:
- Antioxidant Activity : Compounds with similar structures have shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Antimicrobial Properties : Some derivatives of biphenyl compounds exhibit antimicrobial effects against various pathogens.
- Photophysical Properties : The presence of diazene may enhance photophysical properties, making it suitable for applications in photodynamic therapy.
Antioxidant Activity
A study evaluated the antioxidant capacity of structurally related compounds and found that modifications to the biphenyl structure significantly enhance free radical scavenging abilities. The presence of electron-donating groups like dibutylaniline could potentially increase this activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Free radical scavenging |
| 4,4'-[Biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline) | TBD | TBD |
Antimicrobial Properties
A preliminary investigation into the antimicrobial activity of similar biphenyl derivatives indicated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
The proposed mechanism for the biological activity of this compound involves:
- Electron Transfer : The diazene moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS).
- Membrane Interaction : The hydrophobic nature of the biphenyl structure may facilitate interaction with lipid membranes, affecting membrane integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
